molecular formula C17H20ClN3O2S2 B2726085 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215515-87-9

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2726085
CAS No.: 1215515-87-9
M. Wt: 397.94
InChI Key: KJNVDKAYNJGWMC-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a thiophene-2-carboxamide core substituted with a 5-methoxybenzo[d]thiazol-2-yl group and a dimethylaminoethyl side chain. The benzo[d]thiazol moiety is a bicyclic heteroaromatic system, which enhances π-π stacking interactions in biological targets, while the dimethylaminoethyl group improves aqueous solubility due to its tertiary amine nature. The hydrochloride salt further augments solubility and stability, making it pharmaceutically favorable. The methoxy group on the benzothiazole may influence metabolic stability and target binding compared to halogenated or nitro-substituted analogs.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2.ClH/c1-19(2)8-9-20(16(21)15-5-4-10-23-15)17-18-13-11-12(22-3)6-7-14(13)24-17;/h4-7,10-11H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNVDKAYNJGWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its complex molecular structure and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Dimethylamino group : Enhances solubility and may influence receptor interactions.
  • Benzo[d]thiazole moiety : Often associated with antimicrobial and anticancer activities.
  • Thiophene ring : Contributes to electronic properties that may enhance biological interactions.

The molecular formula is C20H24ClN3O2SC_{20}H_{24}ClN_3O_2S with a molecular weight of approximately 405.9 g/mol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit various enzymes involved in tumor progression, such as ubiquitin ligases, which play critical roles in protein degradation and cell cycle regulation.

Table 1: Summary of Anticancer Activities

Study ReferenceCell Line TestedIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast Cancer)0.004Inhibition of T-cell proliferation
SK-Hep-1 (Liver Cancer)ModeratePotentially inhibits Raf-1 activity
NUGC-3 (Gastric Cancer)ModerateAlters enzyme activity in cancer cells

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Interaction : It may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.
  • Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for cancer cell survival and proliferation.
  • Antioxidant Activity : Some studies suggest potential antioxidant properties, which can protect against oxidative stress in cells .

Study on Antimicrobial Properties

In a comparative study involving various benzothiazole derivatives, it was found that compounds with similar structural features demonstrated substantial antimicrobial activity against a range of pathogens. The minimal inhibitory concentration (MIC) for some derivatives was as low as 50 μg/mL, indicating high efficacy .

Clinical Implications

Further investigations are warranted to explore the therapeutic potential of this compound in clinical settings. Its unique combination of functional groups suggests it could serve as a lead compound for developing new anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Insights

Bioactivity: The target compound’s benzo[d]thiazol group resembles the bicyclic systems in Compound 86 (), which showed antimicrobial activity. However, the absence of a nitro group (as in ) may reduce cytotoxicity while improving metabolic stability . Anticancer activity is plausible given structural similarities to Compound 7b (), which targets HepG-2 cells. The dimethylaminoethyl group may enhance cellular uptake compared to neutral aryl substituents .

Synthesis Efficiency: High-yield analogs like Compound 9 (90% yield, ) use straightforward thiazolidinone cyclization, whereas nitrothiophene derivatives () show variable purity (42–99%), likely due to steric hindrance from trifluoromethyl groups .

Solubility and Stability :

  • The hydrochloride salt in the target compound contrasts with neutral analogs (e.g., and ), offering superior aqueous solubility for oral or injectable formulations .
  • The methoxy group on the benzothiazole may reduce oxidative metabolism compared to halogenated analogs (e.g., ) .

Mechanistic Considerations

  • Target Binding : The benzo[d]thiazol moiety’s planar structure may facilitate intercalation with DNA or enzyme active sites, akin to benzo[b]thiophene derivatives () .

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